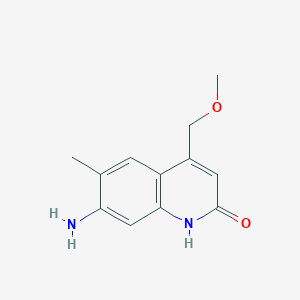

7-amino-4-(metoximetil)-6-metil-2(1H)-quinolinona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a derivative of quinolinone, a class of heterocyclic aromatic organic compounds. Quinolinones are known for their diverse pharmacological activities and serve as key intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of quinolinone derivatives often involves multi-component reactions that can yield a variety of functionalized compounds. For instance, the synthesis of 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, a related compound, was achieved through a new process that eliminated the use of hazardous reagents like diazomethane, making the process safer and more practical . Similarly, the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involved a three-component reaction using 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, catalyzed by 4-dimethylaminopyridine (DMAP) in aqueous ethanol .

Molecular Structure Analysis

Quinolinone derivatives exhibit a wide range of molecular structures due to the versatility of the quinoline core. The presence of substituents like amino, methoxy, and methyl groups can significantly influence the chemical behavior and potential applications of these molecules. For example, the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone demonstrated its utility as an antenna molecule for europium luminescence, highlighting the importance of molecular structure in determining the compound's function .

Chemical Reactions Analysis

Quinolinone derivatives participate in various chemical reactions, including nucleophilic substitutions and multi-component reactions. The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involved a reaction with dimethylamine solution in alcohol, followed by a reduction and subsequent methylation . These reactions showcase the reactivity of the methoxy and amino groups in quinolinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can enhance the compound's electron-withdrawing capabilities, as seen in the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone . Additionally, the presence of methoxy and methyl groups can affect the solubility, stability, and overall reactivity of the compound, as evidenced by the synthesis of various quinolinone derivatives .

Aplicaciones Científicas De Investigación

Rendimiento electroquímico y optoelectrónico

Este compuesto se ha utilizado en el desarrollo de nuevos colorantes con un rendimiento electroquímico y optoelectrónico mejorado . Las propiedades fotofísicas del compuesto sintetizado se estudiaron utilizando un espectrofotómetro UV-visible y de fotoluminiscencia . Los resultados del estudio I-V mostraron que el compuesto posee una buena capacidad de absorción de luz con un alto coeficiente de extinción de absorción molar .

Usos fotovoltaicos

El compuesto se ha utilizado en el campo de la fotovoltaica . Las características I-V sugieren la eficiencia del colorante obtenido para usos fotovoltaicos .

Reactivo de etiquetado fluorescente

7-Amino-4-metilcumarina, un compuesto relacionado, se utiliza como reactivo de etiquetado fluorescente para la determinación de trazas de enzimas .

Agente antibacteriano

El compuesto puede utilizarse como agente antibacteriano contra aislados MDR de M. tuberculosis ya que afecta la morfología celular .

Detección de iones de mercurio

El compuesto también puede utilizarse como un donador de electrones (grupos amino) para transferir carga en un sensor fluorescente para la detección de iones de mercurio en medios acuosos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 7-amino-4-methylcoumarin have shown significant activity against the mycobacterium tuberculosis h37rv strain

Mode of Action

Studies on similar compounds suggest that they may attack the cell wall of bacteria . Fluorescence microscopy indicated that mycolic acid might be the target of action . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for their survival.

Biochemical Pathways

If the compound targets mycolic acid as suggested, it would disrupt the synthesis of the bacterial cell wall, leading to cell death .

Result of Action

The result of the action of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is the inhibition of bacterial growth. In the case of Mycobacterium tuberculosis, this could potentially lead to the eradication of the bacteria from the host organism .

Propiedades

IUPAC Name |

7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIICPNJMZBUWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C=C2COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)

![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)